An In-depth Technical Guide to Fmoc-Glu-OtBu: Structure, Properties, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Glu-OtBu: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu-OtBu), a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure and properties, provides established experimental protocols for its use, and outlines the logical workflows involved in peptide synthesis.
Chemical Structure and Properties
Fmoc-Glu-OtBu is a derivative of the amino acid L-glutamic acid, strategically modified with two key protecting groups to facilitate controlled peptide chain elongation. The N-terminal α-amino group is protected by the base-labile Fmoc group, while the side-chain γ-carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme is fundamental to the widely adopted Fmoc/tBu SPPS strategy.[1][2]
The chemical structure of Fmoc-Glu-OtBu is as follows:
Image of the chemical structure of Fmoc-Glu-OtBu (A visual representation would be placed here in a real document)
Physicochemical Properties
Quantitative data for Fmoc-Glu-OtBu are summarized in the table below, providing key parameters for its application in a laboratory setting.
| Property | Value | References |
| Chemical Formula | C₂₄H₂₇NO₆ | [3] |
| Molecular Weight | 425.47 g/mol | [3] |
| CAS Number | 71989-18-9 | [3] |
| Appearance | White to off-white powder | |
| Melting Point | 88.3 - 91.6 °C | [1] |
| Optical Rotation | -8.4 to -8.8 | [1] |
| Purity (HPLC) | >99% | [1] |
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, the following provides an overview of expected spectroscopic characteristics.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the Fmoc, tert-butyl, and glutamic acid backbone would be observed. |
| ¹³C NMR | Resonances for the distinct carbon atoms of the Fmoc, tert-butyl, and glutamic acid moieties would be present. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be observed at approximately m/z 426.19. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Fmoc-Glu(OtBu)-OH and its application in solid-phase peptide synthesis.
Synthesis of Fmoc-Glu(OtBu)-OH
This protocol describes a common method for the preparation of Fmoc-Glu(OtBu)-OH.
2.1.1. Materials:
-
L-Glutamic acid
-
tert-Butyl acetate
-
Perchloric acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ethylenediaminetetraacetic acid disodium salt dihydrate (Na₂EDTA·2H₂O)
-
Dioxane
-
Triethylamine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
2.1.2. Procedure:
-
Preparation of Glu(OtBu)₂: Mix L-glutamic acid with tert-butyl acetate in the presence of a catalytic amount of perchloric acid. The reaction is typically carried out at a low temperature (e.g., -10°C) for an extended period (e.g., 72 hours). After the reaction, the mixture is worked up by extraction and washing with a mild base to yield Glu(OtBu)₂.[1]
-
Copper Complex Formation: Dissolve Glu(OtBu)₂ in water and add CuSO₄·5H₂O. The mixture is heated (e.g., at 50°C) for several hours to form the copper complex, Cu[Glu(OtBu)]ₓ.[1]
-
Decoppering and Fmoc Protection: Cool the reaction mixture and add Na₂EDTA·2H₂O and dioxane. Adjust the pH to 8-9 with triethylamine to remove the copper and yield Glu(OtBu). To this solution, add Fmoc-OSu and maintain the pH at 8-9. The reaction proceeds for several hours to yield the crude Fmoc-Glu(OtBu)-OH.[1]
-
Purification: Acidify the crude product with HCl and extract with ethyl acetate. The organic layer is concentrated under reduced pressure, and the resulting solid is filtered and dried to yield pure Fmoc-Glu(OtBu)-OH.[1]
Caption: Synthetic workflow for Fmoc-Glu(OtBu)-OH.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines the standard steps for incorporating an Fmoc-Glu(OtBu)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).
2.2.1. Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
2.2.2. Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes.
-
Drain the solution and repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (e.g., 3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group.[4]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Caption: Standard SPPS cycle incorporating Fmoc-Glu(OtBu)-OH.
Logical Relationships and Key Considerations
The successful application of Fmoc-Glu-OtBu in SPPS relies on the orthogonal nature of its protecting groups. The workflow is designed to selectively deprotect the N-terminus for chain elongation while keeping the side chain protected until the final cleavage step.
References
- 1. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
